molecular formula C16H14N2O2 B11852767 4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl- CAS No. 106059-63-6

4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-

Katalognummer: B11852767
CAS-Nummer: 106059-63-6
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: FPVYMZVAHSKJEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxyphenyl and a methyl group attached. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Analyse Chemischer Reaktionen

1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazolinone ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different substituents. Common reagents include halogens and nitrating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.

    Medicine: Due to its pharmacological properties, the compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies for the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can modulate the immune response by interacting with inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

    1-(4-Methoxyphenyl)-2-methylquinazolin-4(1H)-one: Similar in structure but with a different position of the methoxy group, which can affect its biological activity.

    1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: A related compound with a tetrazole ring, exhibiting different chemical and biological properties.

    1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride: Forms complexes with metals, which can be used in coordination chemistry and materials science.

The uniqueness of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

106059-63-6

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-11-17-16(19)12-7-3-4-8-13(12)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3

InChI-Schlüssel

FPVYMZVAHSKJEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.